molecular formula C14H18O3 B7723308 4-Cyclohexylphenylglyoxalhydrate

4-Cyclohexylphenylglyoxalhydrate

Cat. No.: B7723308
M. Wt: 234.29 g/mol
InChI Key: CTYODVQCRLGLEW-UHFFFAOYSA-N
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Description

4-Cyclohexylphenylglyoxalhydrate is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a glyoxal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylphenylglyoxalhydrate can be synthesized through several methods. One common approach involves the reaction of cyclohexylbenzene with glyoxal in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylphenylglyoxalhydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal moiety into alcohols or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Cyclohexylphenylglyoxalhydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be utilized in biochemical studies to modify proteins or nucleic acids.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenylglyoxalhydrate involves its interaction with various molecular targets. The glyoxal moiety can react with amino groups in proteins or nucleic acids, leading to modifications that affect their function. These interactions can influence biological pathways and processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

    Phenylglyoxal: Similar in structure but lacks the cyclohexyl group.

    Methylglyoxal: Contains a methyl group instead of the cyclohexyl and phenyl groups.

    Benzil: A diketone with two phenyl groups.

Uniqueness: 4-Cyclohexylphenylglyoxalhydrate is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)-2,2-dihydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14,16-17H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYODVQCRLGLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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